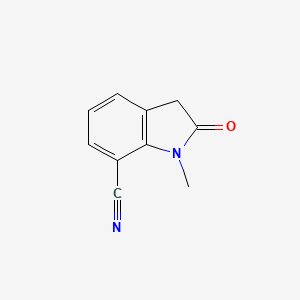

1-Methyl-2-oxoindoline-7-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-methyl-2-oxo-3H-indole-7-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c1-12-9(13)5-7-3-2-4-8(6-11)10(7)12/h2-4H,5H2,1H3 |

InChI Key |

JONFMYWRPZDIBS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC2=C1C(=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 2 Oxoindoline 7 Carbonitrile and Its Derivatives

Overview of Established Synthetic Strategies for Oxoindoline-Nitrile Scaffolds

The oxoindoline scaffold is a privileged structure in numerous natural products and pharmacologically active compounds. The introduction of a nitrile group, particularly at the C7 position, adds a versatile handle for further chemical modifications, making these compounds valuable synthetic intermediates. Established strategies for the synthesis of oxoindoline-nitrile scaffolds often involve either the construction of the oxoindoline ring onto a pre-functionalized aromatic precursor or the late-stage functionalization of a pre-formed oxoindoline core. Key challenges in these syntheses include achieving regioselectivity, especially on the benzene (B151609) ring of the oxoindoline, and employing mild reaction conditions to tolerate a variety of functional groups.

Conventional Multi-Step Synthesis Approaches

A common and logical approach to the synthesis of 1-Methyl-2-oxoindoline-7-carbonitrile involves a multi-step sequence. A plausible route begins with a readily available substituted aniline (B41778) or indole (B1671886), followed by a series of reactions to introduce the required functionalities. One such pathway could involve the Sandmeyer reaction, a classic method for converting an aryl amine into an aryl nitrile. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com

A hypothetical multi-step synthesis could proceed as follows:

Nitration of a suitable N-protected 2-oxoindole at the 7-position.

Reduction of the nitro group to an amine.

Diazotization of the amino group followed by a Sandmeyer reaction with a cyanide salt (e.g., CuCN) to yield 2-oxoindoline-7-carbonitrile. wikipedia.orgnih.gov

N-methylation of the resulting 2-oxoindoline-7-carbonitrile using a methylating agent like methyl iodide in the presence of a base to afford the final product. st-andrews.ac.uk

An alternative conventional route could start with a 7-halo-2-oxoindole, which can then be converted to the nitrile via nucleophilic substitution or a transition-metal-catalyzed cyanation reaction.

| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| Diazotization/Cyanation | 7-Amino-1,2,3-benzothiadiazole | Diazotization followed by Sandmeyer reaction | 1,2,3-Benzothiadiazole derivative | Not specified | rsc.org |

| N-Methylation | Indole | Dimethyl carbonate, DBU or DABCO | N-Methylindole | High | st-andrews.ac.uk |

| N-Methylation | Indole-3-carbonitrile | Dimethyl carbonate, K₂CO₃, DMF, reflux | 1-Methylindole-3-carbonitrile | 97.4 | ajgreenchem.com |

Green Chemistry Principles Applied to Oxoindoline-Nitrile Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods.

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often toxic, flammable, and difficult to dispose of. The Knoevenagel condensation, a key reaction for forming C-C bonds in the synthesis of substituted oxindoles, can be effectively carried out under solvent-free conditions. researchgate.netresearchgate.netrsc.orgnih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Knoevenagel Condensation | Oxindole (B195798), Aromatic Aldehydes | APTES functionalized silica, Microwave, Solvent-free | 3-Alkenyl oxindole derivatives | 72-88 | researchgate.net |

| Knoevenagel Condensation | Long-chain aldehydes, 1,3-Dicarbonyl compounds | Pyrrolidinium ionic liquid, Solvent-free | Long-chain alkylidenes | Good | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. bas.bgresearchgate.netnih.govsemanticscholar.orgresearchgate.netmdpi.com This technology can be applied to various steps in the synthesis of oxoindoline derivatives, including the formation of the heterocyclic core and subsequent functionalization. For instance, the condensation of isatins with active methylene (B1212753) compounds to form substituted 3-hydroxy-2-oxindoles can be achieved in minutes with high yields under microwave irradiation. nih.govsemanticscholar.orgresearchgate.netmdpi.com

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |

| Cannizzaro/Aldol (B89426) Reaction | N-Methyl isatin, Paraformaldehyde | K₂CO₃, Microwave, 120 °C | 3-Hydroxy-3-hydroxymethyl-1-methyl-2-oxoindoline | 94 | bas.bg |

| Decarboxylative Condensation | Substituted isatins, Malonic/Cyanoacetic acid | Microwave activation, 5-10 min | 3-Hydroxy-2-oxindole derivatives | up to 98 | nih.govsemanticscholar.orgresearchgate.netmdpi.com |

| Condensation | Isatin derivatives, 1,3-Indandione | SBA-Pr-SO₃H, Microwave, Water | 2,2'-(2-oxindoline-3,3'-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives | High | researchgate.net |

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. The synthesis of oxindoles can be achieved through biocatalytic oxidation of the corresponding indoles. beilstein-journals.orgnih.govnih.govhhu.dersc.org Cytochrome P450 monooxygenases, for example, are a class of enzymes capable of hydroxylating indoles to form oxindoles. beilstein-journals.orgnih.govnih.govhhu.dersc.org While the direct biocatalytic cyanation of an oxoindoline at the C7 position is not yet established, the enzymatic formation of the oxoindoline core from a pre-functionalized indole-7-carbonitrile is a feasible green approach.

| Enzyme Type | Substrate | Transformation | Product | Reference |

| Cytochrome P450 BM-3 | Indole | Hydroxylation | Indigo (B80030), Isatin, Oxindole | beilstein-journals.orghhu.de |

| Cytochrome P450cam | Indole | Hydroxylation | Substituted indoles and other oxidation products | nih.gov |

| Human Cytochrome P450s (e.g., 2A6, 2C19, 2E1) | Indole | Oxidation | Oxindole, Indoxyl, Isatin | nih.gov |

Transition-Metal Catalyzed Routes for Oxoindoline-Nitrile Formation

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of aryl nitriles. These methods offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis. A key step in a modern synthesis of this compound would likely involve the palladium-catalyzed cyanation of a 7-halo-1-methyl-2-oxoindoline precursor. Various palladium catalysts and cyanide sources can be employed for this transformation. nih.gov

| Catalyst System | Substrate | Cyanide Source | Conditions | Product | Yield (%) | Reference |

| Pd(OAc)₂/dppf | Aryl Bromide | Zn(CN)₂ | DMA, 80-120 °C | Aryl Nitrile | Good to Excellent | Not specified |

| Pd₂(dba)₃/ligand | Aryl Chloride | K₄[Fe(CN)₆] | Dioxane/water, 100 °C | Aryl Nitrile | Good to Excellent | semanticscholar.org |

| Pd(OAc)₂ (ligand-free) | Aryl Bromide | K₄[Fe(CN)₆] | DMAC, 120 °C | Aryl Nitrile | 83-96 | |

| Pd catalyst | 2-Bromoarylamides and Vinyl Bromides | - | Spirocyclization | Spiroindenyl-2-oxindoles | Good |

This catalytic approach provides a more direct and often higher-yielding alternative to the classical Sandmeyer reaction for introducing the nitrile functionality onto the oxoindoline scaffold.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of the this compound framework, these reactions can be envisioned for either the formation of the core bicyclic structure or the introduction of the nitrile substituent.

One widely applicable method is the phosphine-nickel catalyzed cross-coupling of Grignard reagents with aryl halides. orgsyn.org This approach has broad utility in connecting alkyl, aryl, or alkenyl groups to aromatic rings. orgsyn.org For instance, a suitably substituted aryl Grignard reagent could be coupled with a partner containing the elements of the five-membered ring, or an aryl halide could be coupled with a Grignard reagent derived from a pre-formed lactam ring.

Copper-catalyzed cross-coupling reactions also present a viable pathway. An efficient copper-catalyzed strategy has been developed for the synthesis of α-ketoamides from methyl ketones and pyridin-2-amines, demonstrating the power of copper in forming C–N and C=O bonds in a single transformation. researchgate.net Such methodologies could be adapted for the construction of the oxoindole amide bond. Palladium-catalyzed reactions, such as the annulation of ortho-iodoarylamines with allyl acetate, have been used to synthesize azaindole cores and could be conceptually applied to oxindole synthesis. nih.gov

A key step in synthesizing the target molecule, the introduction of the 7-carbonitrile group, can be achieved via cross-coupling. A palladium- or copper-catalyzed cyanation reaction using a cyanide source (e.g., zinc cyanide, copper(I) cyanide) on a 7-halo-1-methyl-2-oxoindoline precursor is a standard and effective transformation.

| Catalyst System | Reaction Type | Substrates | Significance | Reference |

|---|---|---|---|---|

| Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) | Grignard Cross-Coupling | Grignard reagents and organic halides | Forms C-C bonds with wide applicability for aryl and alkenyl halides. orgsyn.org | orgsyn.org |

| Cu(OAc)₂ | Amide Synthesis | Methyl ketones and pyridin-2-amines | Provides a process for forming C-N and C=O bonds to prepare α-ketoamides. researchgate.net | researchgate.net |

| Pd(OAc)₂ | Annulation | ortho-iodoarylamines and allyl acetate | Used to construct (aza)indole ring systems. nih.gov | nih.gov |

C-H Activation Strategies

Direct C-H bond activation has emerged as a powerful, atom-economical tool for functionalizing complex molecules without the need for pre-functionalized starting materials like halides or organometallics. nih.govacs.org This strategy is particularly relevant for the regioselective introduction of the carbonitrile group at the C7 position of the oxoindole ring.

The challenge in C-H activation is controlling the regioselectivity, given the presence of multiple C-H bonds. nih.govacs.org This is often achieved by using a directing group that positions a transition metal catalyst (commonly palladium, rhodium, or iridium) in proximity to the target C-H bond. acs.org For the synthesis of a 7-substituted oxoindole, a directing group would be placed on the nitrogen atom (N1). This group would chelate to the metal catalyst and direct the activation to the ortho C-H bond, which is the C7 position. Following C-H bond cleavage and metallation, the resulting intermediate can react with a cyanating agent to install the nitrile group.

Research on the related 1H-indazole scaffold has demonstrated that C-H arylation can be selectively directed to either the C3 or C7 position by carefully choosing the solvent and ligand. researchgate.net Specifically, a bidentate ligand in DMA promoted C7 activation, highlighting that reaction conditions are crucial for achieving the desired regioselectivity. researchgate.net This principle is directly applicable to the 1-methyl-2-oxoindole system for introducing the 7-carbonitrile group.

| Catalyst/Ligand | Directing Group Strategy | Target Position | Key Finding | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Bidentate Ligand | Ligand-controlled | C7 of 1-methyl-4-nitro-1H-indazole | Solvent and ligand choice can switch regioselectivity between C3 and C7. researchgate.net | researchgate.net |

| Rhodium/Palladium | Various (e.g., N-oxide, ketoxime) | ortho-position to directing group | Enables step-economic diversification of complex molecules. acs.org | acs.org |

| Palladium(II) | Intramolecular (e.g., aminoaryl) | C7 of azaindole | Intramolecular C-H activation can be used to form the heterocyclic ring itself. nih.gov | nih.gov |

Silver-Catalyzed α-Alkylation Reactions

Silver catalysis offers unique reactivity for the functionalization of heterocyclic compounds. While the primary focus of this article is on the C7 and N1 positions, the C3 (or α) position of the oxoindole core is also a critical site for modification in many biologically active derivatives.

A silver-catalyzed α-aminoalkylation of N-arylacrylamides with amino acid derivatives has been developed, providing an efficient route to functionalized oxindoles in moderate to high yields. nih.govscite.ai This reaction involves a C-H activation at the ortho-position of the N-aryl group, followed by an intramolecular cyclization to form the oxoindole ring. nih.gov Although this specific reaction builds the oxoindole core rather than alkylating a pre-existing one, it showcases the utility of silver in C-H activation and cyclization cascades.

More directly, silver-supported nanoparticles have been reported as efficient catalysts for the α-alkylation of oxindoles and other carboxylic acid derivatives using alcohols as the alkylating agents. acs.org Such methods are part of the "borrowing hydrogen" or "hydrogen autotransfer" catalysis, which offers a green and atom-economical way to form C-C bonds. In a related development, a catalyst-free method for the α-alkylation and α-hydroxylation of oxindole with benzyl (B1604629) alcohols has also been reported, yielding 3-alkyl-3-hydroxyoxindoles. nih.gov

Electrochemical Synthesis of Heterocyclic Analogs

Electrosynthesis has gained prominence as a green and sustainable alternative to traditional chemical methods, often avoiding harsh reagents by using traceless electrons as the redox agent. rsc.org This approach is well-suited for the synthesis and functionalization of oxindole derivatives.

Electrochemical methods can be used for a variety of transformations, including the formation of C–S, C–O, C–C, and C–N bonds to create diversely functionalized oxindoles. rsc.org One notable application is the direct electrochemical C(sp³)–H functionalization of 3-substituted oxindoles. acs.org This "Umpolung" approach allows the oxindole fragment to act as an electrophile, enabling the formation of unsymmetrical 3,3-disubstituted oxindoles under mild, oxidant-free conditions. acs.org

Furthermore, electrochemical methods can induce unexpected and useful skeletal rearrangements. For example, the electrolysis of 3-hydroxyoxindoles can lead to their transformation into 3,1-benzoxazin-2-ones, showcasing the potential of electrochemistry to access diverse heterocyclic scaffolds from a common oxoindole precursor. nih.gov These techniques represent a powerful platform for generating libraries of oxoindole analogs for further study. rsc.orgacs.org

One-Pot and Domino Reactions for Constructing the Oxoindoline-Nitrile Framework

One-pot and domino (or cascade) reactions are highly efficient synthetic strategies that reduce waste, save time, and can lead to the rapid assembly of complex molecular architectures from simple starting materials. nih.gov

A highly relevant example is the one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. nih.gov This process begins with an aldol reaction of an ortho-nitroacetophenone, followed by hydrocyanation. The cyanide addition triggers an unusual reductive cyclization to form the oxoindoline-ylidene acetonitrile (B52724) structure in a single pot. nih.gov This demonstrates a powerful method for concurrently constructing both the oxoindole ring and an exocyclic nitrile-containing group.

Another relevant one-pot procedure is the synthesis of 1-methyl-7-nitroisatoic anhydride (B1165640) (1m7) from 4-nitroisatoic anhydride (4NIA). nih.govnih.gov This safer method uses diisopropylethylamine (DIEA) and methyl iodide to achieve N-methylation, bypassing the hazardous use of sodium hydride. nih.govnih.gov While the product is a nitro-containing anhydride, not a nitrile-containing lactam, it is a key intermediate. The nitro group could be converted to a nitrile, and the anhydride ring could be rearranged to the lactam, making this a plausible, albeit multi-step, route starting from a one-pot procedure.

| Reaction Name/Type | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Triggered Cascade Cyclization | ortho-nitroacetophenones, KCN | 2-(3-oxoindolin-2-ylidene)acetonitriles | Base-assisted aldol, hydrocyanation, and reductive cyclization in one pot. nih.gov | nih.gov |

| N-methylation of Isatoic Anhydride | 4-nitroisatoic anhydride, methyl iodide, DIEA | 1-methyl-7-nitroisatoic anhydride | Safer, one-pot alternative to methods using NaH. nih.govnih.gov | nih.govnih.gov |

| Friedländer Quinoline Synthesis | o-nitroarylcarbaldehydes, ketones/aldehydes, Fe/HCl | Quinolines | In situ reduction of nitro group followed by condensation/cyclization. rsc.org | rsc.org |

Strategies for Regioselective Introduction of the Methyl and Carbonitrile Substituents

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the functionalization steps.

Introduction of the 7-Carbonitrile Group: The introduction of the nitrile at the C7 position is the most synthetically challenging aspect.

C-H Activation: As discussed in section 2.4.2, a directing group-assisted, transition metal-catalyzed C-H cyanation at the C7 position of a 1-methyl-2-oxoindoline precursor is a modern and elegant solution. researchgate.net

Classical Aromatic Chemistry: A more traditional route would start with a pre-functionalized benzene derivative. For example, starting with 2-amino-3-bromobenzoic acid. The amino and carboxylic acid groups could be used to construct the oxoindole ring, and the bromine at the 3-position (which becomes the 7-position of the oxoindole) would then be converted to a nitrile via a nucleophilic substitution or a metal-catalyzed cyanation reaction. Alternatively, a Sandmeyer reaction on a 7-amino-1-methyl-2-oxoindoline precursor could be employed.

Introduction of the 1-Methyl Group: The N-methylation is typically a more straightforward transformation.

N-Alkylation: The most common method is the N-alkylation of a 7-cyano-2-oxoindole precursor. This is generally achieved by treating the N-H containing oxoindole with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding anion, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. nih.gov The conditions can be tuned to favor N-alkylation over competing O-alkylation. The one-pot synthesis of 1-methyl-7-nitroisatoic anhydride is a prime example of this type of methylation. nih.govnih.gov

The synthetic sequence is also critical. It is often more strategic to construct the core oxoindole ring first, then perform the N-methylation, and finally introduce the C7-carbonitrile group, as the N-H proton is the most acidic and easiest to functionalize. However, C-H activation strategies might require the N-methyl group to be present to block that site and to potentially influence the electronic properties of the aromatic ring.

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 2 Oxoindoline 7 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Methyl-2-oxoindoline-7-carbonitrile, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment. The following sections detail the predicted NMR data for this compound.

It is important to note that the following spectral data are predicted based on computational models and established spectroscopic principles, as direct experimental data is not widely available in published literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment and neighboring protons for each unique hydrogen atom in a molecule. In this compound, we expect to see distinct signals for the aromatic protons, the methylene (B1212753) protons of the oxindole (B195798) ring, and the N-methyl protons.

The aromatic region is expected to show three distinct multiplets corresponding to the protons on the benzene (B151609) ring. The protons at positions 4, 5, and 6 will exhibit splitting patterns (doublet, triplet, doublet) due to coupling with their neighbors. The methylene protons at position 3 will likely appear as a singlet, as they have no adjacent protons to couple with. The N-methyl protons will also present as a singlet, typically in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 7.6 - 7.8 | d | 1H |

| H-5 | 7.2 - 7.4 | t | 1H |

| H-6 | 7.0 - 7.2 | d | 1H |

| H-3 | 3.6 - 3.8 | s | 2H |

| N-CH₃ | 3.2 - 3.4 | s | 3H |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions. d = doublet, t = triplet, s = singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. For this compound, ten distinct signals are anticipated, corresponding to the ten carbon atoms in the structure. The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of attached atoms.

The carbonyl carbon (C-2) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The carbon of the nitrile group (C-8) will also appear at a relatively downfield position. The aromatic carbons will have chemical shifts in the typical aromatic region (110-150 ppm), with the carbon attached to the nitrile group (C-7) being significantly influenced. The methylene carbon (C-3) and the N-methyl carbon will appear in the upfield region.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 175 - 180 |

| C-7a | 145 - 150 |

| C-4 | 130 - 135 |

| C-6 | 125 - 130 |

| C-5 | 120 - 125 |

| C-8 (CN) | 115 - 120 |

| C-3a | 110 - 115 |

| C-7 | 100 - 105 |

| C-3 | 35 - 40 |

| N-CH₃ | 25 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their connectivity on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the singlet at ~3.3 ppm would show a cross-peak with the carbon signal at ~27 ppm, confirming the N-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key HMBC correlations would be expected from the N-methyl protons to C-2 and C-7a, and from the H-4 proton to C-7a and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum would be expected to show a cross-peak between the N-methyl protons and the H-6 proton, providing evidence for their spatial proximity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the nitrile group, the aromatic ring, and the C-H bonds.

The most prominent peak is anticipated to be the strong absorption from the C=O stretch of the lactam. The C≡N stretch of the nitrile group will also give a sharp, medium-intensity band in a relatively uncongested region of the spectrum. masterorganicchemistry.com Aromatic C-H and C=C stretching vibrations will also be present.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium, Sharp |

| C=O Stretch (Lactam) | 1680 - 1720 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C≡N stretch is expected to be a strong and sharp signal in the Raman spectrum due to the high polarizability of the triple bond. The aromatic ring vibrations are also typically strong in Raman spectra. The C=O stretch of the lactam, while strong in the IR, would likely be weaker in the Raman spectrum.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C=O Stretch (Lactam) | 1680 - 1720 | Weak to Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, encompassing UV-Vis and fluorescence techniques, provides critical insights into the electronic transitions and chromophoric system of this compound. The oxindole core, fused to a benzene ring and substituted with a methyl group on the nitrogen and a nitrile group on the aromatic ring, constitutes a conjugated system that absorbs ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the conjugated system of this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from the ground state to higher energy excited states. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

Detailed Research Findings:

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to π-π* and n-π* electronic transitions. The core chromophore is the oxindole system. The presence of the nitrile group (-CN) at the 7-position, an electron-withdrawing group, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted oxindole. This is due to the extension of the conjugated system and the lowering of the LUMO energy level. Similarly, the methyl group on the nitrogen atom can have a minor influence on the electronic environment.

Based on data for structurally similar compounds, the anticipated UV-Vis absorption maxima for this compound in a common organic solvent like ethanol (B145695) or methanol (B129727) are presented in the table below.

| Anticipated UV-Vis Absorption Data for this compound | | :--- | :--- | | Solvent | Anticipated λmax (nm) | Electronic Transition | | Methanol/Ethanol | ~250-260 | π-π* | | | ~280-290 | π-π* | | | ~310-320 | n-π* (shoulder) |

Note: This data is projected based on the analysis of related oxindole structures and has not been experimentally verified for this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must possess a rigid, planar structure and a significant conjugated system, characteristics present in this compound.

Detailed Research Findings:

The fluorescence properties of this compound are intrinsically linked to its absorption characteristics. Following excitation at a wavelength corresponding to an absorption maximum, the molecule is expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The intensity and wavelength of the emitted light can be influenced by the solvent polarity and the presence of quenching agents. While some oxindole derivatives are known to be fluorescent, the presence of the electron-withdrawing nitrile group might affect the quantum yield.

Projected fluorescence data, based on the behavior of analogous compounds, are provided below.

| Anticipated Fluorescence Data for this compound | | :--- | :--- | | Solvent | Anticipated Excitation λmax (nm) | Anticipated Emission λmax (nm) | | Ethanol | ~285 | ~340-360 |

Note: This data is an estimation based on the properties of similar fluorescent indole (B1671886) derivatives and awaits experimental confirmation for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound.

Detailed Research Findings:

The molecular formula of this compound is C10H8N2O. Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical monoisotopic mass can be calculated with high precision. This value can then be compared to the experimental value obtained from an HRMS instrument.

| High-Resolution Mass Spectrometry Data for this compound | | :--- | :--- | | Parameter | Value | | Molecular Formula | C10H8N2O | | Theoretical Monoisotopic Mass | 172.0637 g/mol | | Ionization Mode | Electrospray Ionization (ESI) | | Expected Ion Adducts | [M+H]+, [M+Na]+ | | Expected m/z for [M+H]+ | 173.0710 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. This pattern provides a "fingerprint" of the molecule and helps to confirm its structure.

Detailed Research Findings:

The fragmentation of the [M+H]+ ion of this compound is expected to proceed through characteristic pathways involving the loss of small, stable neutral molecules and radicals from the protonated parent molecule. Key fragmentation pathways would likely involve the oxindole ring system.

| Anticipated MS/MS Fragmentation Data for this compound ([M+H]+) | | :--- | :--- | :--- | | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss | | 173.0710 | 145.0761 | CO | | | 144.0680 | HCN | | | 116.0599 | CO + HCN |

Note: The fragmentation pathways are proposed based on general principles of mass spectrometry and the known fragmentation of related indole alkaloids. Experimental verification is required.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Detailed Research Findings:

The choice between HPLC and GC would depend on the volatility and thermal stability of the compound. Given the structure of this compound, HPLC is likely the more suitable technique. A reversed-phase HPLC method would be a logical starting point for its analysis.

For GC analysis, derivatization might be necessary to improve volatility and thermal stability, although the presence of the methyl group on the nitrogen might make it amenable to direct analysis.

Projected Chromatographic Conditions:

| High-Performance Liquid Chromatography (HPLC) | | :--- | :--- | | Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | | Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water | | Detector | UV at an appropriate wavelength (e.g., 254 nm) |

| Gas Chromatography (GC) | | :--- | :--- | | Stationary Phase | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) | | Carrier Gas | Helium | | Injector Temperature | 250 °C | | Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These chromatographic conditions are suggested starting points and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC, particularly when coupled with mass spectrometry (GC-MS), serves to assess the compound's purity and confirm its molecular weight. The thermal stability of many indole derivatives allows for their analysis by GC. notulaebotanicae.ro

For a compound of this nature, a typical GC-MS analysis would involve injection onto a capillary column, such as a HP-5MS (30 m × 0.25 mm; film thickness 0.25 µm), with helium as the carrier gas. notulaebotanicae.ro The temperature program would be optimized to ensure adequate separation from any impurities or starting materials. For instance, a program might start at a lower temperature and ramp up to a final temperature of around 280°C to ensure the elution of the compound. notulaebotanicae.ro The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound.

| Parameter | Value/Type | Source |

| Column | HP-5MS or equivalent | notulaebotanicae.ro |

| Injector Temperature | ~280°C | notulaebotanicae.ro |

| Carrier Gas | Helium | notulaebotanicae.ro |

| Detector | Mass Spectrometer (MS) | notulaebotanicae.roresearchgate.net |

Note: The table presents typical parameters for the GC analysis of related indole compounds, as specific data for this compound is not publicly available. The conditions would require optimization for this specific analyte.

Liquid Chromatography (LC and HPLC)

Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of less volatile or thermally sensitive organic compounds. It is widely used for the purification and purity assessment of indole derivatives. ijpsonline.comoup.commdpi.comnih.gov For this compound, a reversed-phase HPLC method would be the standard approach.

This would typically involve a C8 or C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. mdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample. oup.comnih.gov Detection is commonly achieved using a photodiode array (PDA) detector, which can provide UV-Vis spectra of the eluting peaks, or a mass spectrometer (LC-MS). mdpi.com

| Parameter | Value/Type | Source |

| Stationary Phase | C8 or C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid | mdpi.comnih.gov |

| Detection | PDA (UV) or MS | mdpi.com |

| Elution Mode | Gradient | oup.comnih.gov |

Note: This table outlines common conditions for HPLC analysis of indole compounds. Specific retention times and gradient profiles would be determined experimentally for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For an unambiguous structural confirmation of this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a critical goal. mdpi.comresearchgate.net

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. The crystal system (e.g., monoclinic, triclinic) and space group would also be identified. mdpi.com While specific crystallographic data for this compound is not available in the surveyed literature, analysis of related functionalized indoline (B122111) structures provides a framework for what would be expected. mdpi.comresearchgate.net

| Parameter | Determined Value | Source |

| Crystal System | To be determined | mdpi.com |

| Space Group | To be determined | mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined | mdpi.com |

| Bond Lengths (Å) | To be determined | mdpi.com |

| Bond Angles (°) | To be determined | mdpi.com |

Note: The data in this table are placeholders, as a crystal structure for this compound has not been publicly reported.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample. This analysis provides experimental verification of the empirical formula of a compound, which can then be compared to the theoretical values calculated from the proposed molecular formula (C₁₀H₈N₂O for this compound). researchgate.net

The most common method for this is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are quantitatively measured. researchgate.net For a new compound to be considered pure, the experimentally found percentages of C, H, and N should be in close agreement with the calculated values, typically within a ±0.4% margin. acs.org

| Element | Calculated (%) for C₁₀H₈N₂O | Found (%) | Source |

| Carbon (C) | 69.76 | To be determined | researchgate.netacs.org |

| Hydrogen (H) | 4.68 | To be determined | researchgate.netacs.org |

| Nitrogen (N) | 16.27 | To be determined | researchgate.netacs.org |

Note: The "Found (%)" column represents the experimental data that would be obtained from the elemental analysis of a pure sample of this compound.

Reactivity and Chemical Transformations of 1 Methyl 2 Oxoindoline 7 Carbonitrile

Reactivity at the Oxoindoline Carbonyl Group

The carbonyl group at the C-2 position of the 2-oxoindoline core is a significant site of electrophilicity. The polarization of the carbon-oxygen double bond renders the carbonyl carbon susceptible to nucleophilic attack. This reactivity is a cornerstone of the chemical behavior of oxoindoles.

The electrophilic character of the carbonyl carbon can be further enhanced by the presence of a Lewis acid or through protonation, which increases the positive charge on the carbon atom, making it more reactive towards even weak nucleophiles. This activation is a common strategy in reactions involving the carbonyl group of 2-oxoindolines.

Reactions at the C-3 Position of the Oxoindoline Ring

The methylene (B1212753) group at the C-3 position is arguably the most versatile reaction site in the 2-oxoindoline ring system. The adjacent electron-withdrawing carbonyl group and the benzene (B151609) ring activate the C-3 protons, making them acidic enough to be removed by a suitable base. The resulting enolate is a potent nucleophile and can participate in a variety of bond-forming reactions.

The C-3 position of 1-Methyl-2-oxoindoline-7-carbonitrile is expected to undergo Knoevenagel-type condensation reactions with various electrophiles, including aldehydes and ketones. In these reactions, the C-3 enolate attacks the electrophilic carbonyl carbon, leading to a condensation product after dehydration.

While less common, condensation with activated nitriles is also a plausible transformation. This would proceed through the nucleophilic attack of the C-3 enolate on the electrophilic carbon of the nitrile group, potentially leading to the formation of enamine-like structures or other complex heterocyclic systems after subsequent reactions.

Table 1: Representative Knoevenagel Condensation of 2-Oxoindoles with Aldehydes

| 2-Oxoindole Derivative | Aldehyde | Catalyst | Product | Reference |

| 2-Oxoindoline | Benzaldehyde | Piperidine | (E)-3-Benzylideneindolin-2-one | nih.gov |

| 5-Fluoro-2-oxoindoline | 4-Chlorobenzaldehyde | Pyrrolidine | (E)-3-(4-Chlorobenzylidene)-5-fluoroindolin-2-one | nih.gov |

| 1-Methyl-2-oxoindoline | 4-(Trifluoromethyl)benzaldehyde | TiCl4/Et3N | (E)-1-Methyl-3-(4-(trifluoromethyl)benzylidene)indolin-2-one | nih.gov |

This table presents examples of Knoevenagel condensations with related 2-oxoindole structures to illustrate the expected reactivity of this compound.

The enolate generated at the C-3 position can act as a Michael donor in conjugate addition reactions with α,β-unsaturated compounds (Michael acceptors). This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of a variety of substituents at the C-3 position. The reaction is typically catalyzed by a base, which facilitates the formation of the nucleophilic enolate.

Table 2: Michael Addition Reactions of 2-Oxoindoles

| 2-Oxoindole Derivative | Michael Acceptor | Catalyst | Product | Reference |

| 2-Oxoindoline | Methyl acrylate | DBU | Methyl 3-(2-oxoindolin-3-yl)propanoate | wikipedia.org |

| 1-Ethyl-2-oxoindoline | Acrylonitrile | NaOEt | 3-(1-Ethyl-2-oxoindolin-3-yl)propanenitrile | wikipedia.org |

| 5-Bromo-2-oxoindoline | Chalcone | KOH | 3-(1,3-Diphenyl-3-oxopropyl)-5-bromoindolin-2-one | wikipedia.org |

This table provides examples of Michael additions with related 2-oxoindole structures to demonstrate the anticipated reactivity of this compound.

The nucleophilic C-3 enolate of this compound is expected to react readily with various halogenated compounds, most notably in alkylation reactions. The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base is a standard method for introducing alkyl groups at the C-3 position, leading to the formation of a quaternary carbon center.

Beyond simple alkylation, reactions with other halogenated electrophiles are also possible. For instance, reaction with acyl halides would lead to C-acylation at the C-3 position. Furthermore, electrophilic halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) can introduce a halogen atom at the C-3 position.

Table 3: C-3 Alkylation of 2-Oxoindoles with Halogenated Compounds

| 2-Oxoindole Derivative | Halogenated Compound | Base | Product | Reference |

| 1-Acetyl-2-oxoindoline | Benzyl bromide | NaH | 1-Acetyl-3-benzylindolin-2-one | organicreactions.org |

| 1-Boc-2-oxoindoline | Methyl iodide | K2CO3 | 1-Boc-3-methylindolin-2-one | organicreactions.org |

| 2-Oxoindoline | Ethyl bromoacetate | NaOEt | Ethyl (2-oxoindolin-3-yl)acetate | organicreactions.org |

This table illustrates C-3 alkylation with halogenated compounds for related 2-oxoindoles, indicative of the expected reactivity for this compound.

Transformations Involving the Nitrogen Atom of the Indoline (B122111) Ring

The nitrogen atom in the 2-oxoindoline ring is part of an amide functionality. While the lone pair on the nitrogen is delocalized into the adjacent carbonyl group, it still retains some nucleophilic character and can participate in certain reactions.

For the 2-oxoindoline scaffold in general, the nitrogen atom can be alkylated or acylated. N-alkylation is typically achieved by treating the parent 2-oxoindoline with an alkyl halide in the presence of a base. In the case of this compound, the nitrogen is already methylated. Further alkylation to form a quaternary ammonium (B1175870) salt would be challenging but potentially feasible under forcing conditions.

N-acylation of the parent 2-oxoindoline can be accomplished using acyl chlorides or anhydrides, often in the presence of a base to enhance the nucleophilicity of the nitrogen. For this compound, N-acylation is not a possible transformation due to the presence of the methyl group. However, understanding this reactivity is crucial for the synthesis of N-substituted analogues.

Electrophilic and Nucleophilic Substitution on the Aromatic Ring

The benzene ring of the this compound scaffold is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents—the N-methyl-lactam and the cyano group—play a crucial role in determining the regioselectivity of these reactions. The amide group is an ortho-, para-director, while the cyano group is a meta-director. Their combined influence dictates the position of electrophilic attack.

In contrast, nucleophilic aromatic substitution (SNAr) on the aromatic ring is less common and typically requires strong activation by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The cyano group at the 7-position does provide some activation, making the ring more susceptible to nucleophilic attack compared to unsubstituted oxindoles. libretexts.org SNAr reactions generally proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org For an efficient SNAr reaction to occur, a good leaving group at a position activated by an electron-withdrawing group is necessary. wikipedia.org

| Reaction Type | Reagents and Conditions | Product(s) | Notes |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄), Lewis or Brønsted acid catalyst | Substituted this compound | The position of substitution (C4, C5, or C6) is directed by the combined electronic effects of the amide and cyano groups. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH), suitable leaving group on the aromatic ring | Substituted this compound | Requires activation by the electron-withdrawing cyano group and the presence of a good leaving group (e.g., halide) on the ring. wikipedia.orglibretexts.org |

Chemical Conversions of the Nitrile Functional Group

The nitrile group at the C7 position of this compound is a key functional handle that can be transformed into a variety of other useful groups.

Hydrolysis to Carboxylic Acids

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions. wikipedia.orgharvard.edu

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, yields the corresponding carboxylic acid, 1-Methyl-2-oxoindoline-7-carboxylic acid, and the ammonium salt of the acid used. harvard.edu

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide, initially produces the carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. wikipedia.org

| Hydrolysis Method | Reagents | Product |

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 1-Methyl-2-oxoindoline-7-carboxylic acid |

| Basic | 1. NaOH(aq), heat; 2. H₃O⁺ | 1-Methyl-2-oxoindoline-7-carboxylic acid |

Reduction to Amines

The nitrile group can be readily reduced to a primary amine, yielding 7-(aminomethyl)-1-methylindolin-2-one. This transformation is typically achieved using strong reducing agents or catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively converts nitriles to primary amines. harvard.edumasterorganicchemistry.com The reaction is usually carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction and liberate the amine product. harvard.edu

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. mdpi.com The reaction often requires elevated temperature and pressure to proceed efficiently. mdpi.com

| Reduction Method | Reagents and Conditions | Product |

| Hydride Reduction | 1. LiAlH₄, dry ether or THF; 2. H₂O workup | 7-(Aminomethyl)-1-methylindolin-2-one |

| Catalytic Hydrogenation | H₂, Raney Ni (or Pt, Pd), heat, pressure | 7-(Aminomethyl)-1-methylindolin-2-one |

Conversion to Ketones and Aldehydes

The nitrile group can also be converted into carbonyl compounds like ketones and aldehydes.

Conversion to Ketones: The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) followed by aqueous hydrolysis yields a ketone. organic-chemistry.org The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to the corresponding ketone. wikipedia.org

Conversion to Aldehydes: The reduction of the nitrile to an aldehyde can be achieved using specific reducing agents that can stop the reduction at the aldehyde stage without proceeding to the primary amine. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically performed at low temperatures, followed by hydrolysis of the intermediate imine. mdpi.com

| Carbonyl Synthesis | Reagents and Conditions | Product |

| Ketone Synthesis | 1. Grignard reagent (R-MgX) or Organolithium (R-Li), ether; 2. H₃O⁺ | 7-Acyl-1-methylindolin-2-one |

| Aldehyde Synthesis | 1. DIBAL-H, toluene (B28343) or hexane, low temperature; 2. H₃O⁺ | 1-Methyl-2-oxoindoline-7-carbaldehyde |

Cyclization Reactions to Form Other Heterocycles

The nitrile group of this compound can participate in cyclization reactions to construct new heterocyclic rings fused to the oxindole (B195798) core. These reactions often involve the reaction of the nitrile with a bifunctional reagent or an intramolecular reaction with another functional group on the oxindole scaffold. For instance, the nitrile can react with reagents like azides to form tetrazoles or with hydrazines to form triazoles, expanding the heterocyclic system. nih.gov The synthesis of novel N-heterocyclic compounds containing a 1,2,3-triazole ring system can be achieved via domino, "click," and retro-Diels-Alder reactions. nih.gov

Radical Processes Involving Oxoindoline-Nitrile Structures

Radical reactions provide an alternative pathway for the functionalization of oxindole-nitrile structures. The generation of a radical at a position adjacent to the nitrile group can lead to intramolecular cyclization or intermolecular reactions. Radical-mediated intramolecular translocation of the cyano group is a known process, proceeding through the addition of an in-situ generated carbon-centered radical to the nitrile triple bond. preprints.org This is followed by a β-scission of the resulting cyclic iminyl radical to relocate the cyano group and generate a more stable carbon radical for further reactions. preprints.org

Furthermore, radical cyclization reactions can be initiated on the oxindole core, leading to the formation of complex polycyclic structures. rsc.org These reactions can be initiated by various methods, including the use of radical initiators or photoredox catalysis.

Mechanistic Studies of Small Molecules with Relevance to the Oxoindoline Framework General Principles

In Vitro Approaches for Investigating Molecular Interactions

Direct assessment of the binding and interaction of small molecules with biological macromolecules is a cornerstone of mechanistic studies. For the oxoindoline scaffold, these investigations are crucial for identifying molecular targets and understanding the initial events that trigger a biological response.

Protein-Ligand Binding Assays

The interaction between a small molecule and a protein is a critical determinant of its biological activity. Various biophysical techniques are employed to characterize these interactions, providing data on binding affinity, kinetics, and thermodynamics. While specific binding partners for 1-Methyl-2-oxoindoline-7-carbonitrile are not defined in the literature, the oxoindoline class has been studied against several protein families, particularly kinases.

A range of methods can be utilized to measure protein-ligand binding, each with its own advantages. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and native mass spectrometry offer robust ways to determine the equilibrium dissociation constant (K_d), a measure of binding strength. For instance, native mass spectrometry allows for the determination of binding affinity even in complex biological mixtures without the need for extensive protein purification.

Molecular docking studies are often used as a computational approach to predict the binding modes and affinities of oxoindoline derivatives to their protein targets. For example, in silico analyses have identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for some oxindole (B195798) derivatives, with calculations predicting favorable electrostatic complementarity within the binding site.

Table 1: Common In Vitro Protein-Ligand Binding Assay Techniques

| Assay Technique | Principle | Key Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized partner | Binding affinity (K_d), association (k_a) and dissociation (k_d) rates |

| Native Mass Spectrometry (MS) | Measures the mass of intact protein-ligand complexes | Stoichiometry, relative binding affinity |

| Fluorescence Spectroscopy | Measures changes in fluorescence upon binding | Binding affinity (K_d) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of atoms upon binding | Binding site identification, structural changes, binding affinity (K_d) |

Nucleic Acid-Small Molecule Interactions

The interaction of small molecules with nucleic acids like DNA and RNA can significantly impact cellular processes such as gene expression and replication. The oxoindoline scaffold has been explored for its potential to interact with nucleic acids.

DNA-encoded library technology (DELT) has been utilized to synthesize and screen vast libraries of oxindole derivatives against various protein targets. This high-throughput screening method has successfully identified hit compounds with moderate to good activities, demonstrating the versatility of the oxoindoline scaffold in binding to biological macromolecules. While these studies primarily focus on protein targets, the methodology is adaptable for screening against nucleic acid structures.

Computational methods, such as molecular dynamics simulations, are also employed to investigate the binding free energies and modalities between small molecules and modified nucleobases in both DNA and RNA. These studies can reveal preferences for certain bases and the types of interactions (e.g., stacking, hydrogen bonding) that stabilize the complex. For example, studies on modified nucleobases have shown that the hydrophobicity of a residue can influence its preference for binding to methylated versus unmethylated cytosine.

Cell-Based Assays for Pathway Analysis

To understand the functional consequences of molecular interactions within a living system, cell-based assays are indispensable. These assays can elucidate how a compound like those from the oxoindoline family modulates cellular pathways, gene expression, and signaling cascades.

Gene and Protein Expression Modulation Studies

Following the initial binding event, a bioactive compound can trigger changes in the expression levels of specific genes and proteins. Analyzing these changes provides a broader picture of the compound's mechanism of action.

Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting are standard methods to measure changes in mRNA and protein levels, respectively. For instance, studies on certain imidazo[2,1-b]thiazole-oxindole hybrids have shown modulation of apoptosis-related genes in breast cancer cell lines. In one study, a potent compound was found to increase the expression of pro-apoptotic markers like Bax, caspase 8, and caspase 9, while decreasing the level of the anti-apoptotic protein Bcl-2.

High-throughput methods like RNA sequencing (RNA-seq) can provide a global view of the changes in gene expression following treatment with a compound. This transcriptomic analysis can help identify key pathways and biological processes affected by the molecule.

Table 2: Examples of Cellular Targets and Affected Pathways by Oxoindoline Derivatives

| Oxoindoline Derivative Type | Cellular Target/Pathway | Observed Effect in Cell-Based Assays |

| Imidazo[2,1-b]thiazole-oxindoles | Apoptosis Pathway in MCF-7 cells | Increased expression of Bax, Caspase 8, Caspase 9; Decreased Bcl-2 expression |

| Spiro-oxindoles | Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | Potent anticancer activity |

| Phenylpiperazinyl-butyloxindoles | 5-HT7 Receptor | Potential for PET imaging of the receptor in thalamic regions |

Signal Transduction Pathway Investigation

Small molecules often exert their effects by modulating specific signal transduction pathways that regulate cellular functions. Investigating these pathways can reveal the upstream and downstream effectors of a compound's target.

The oxoindoline scaffold is a well-known "privileged structure" in the development of kinase inhibitors. Many oxoindoline-based drugs target kinases involved in signaling pathways that are dysregulated in diseases like cancer. For example, nintedanib, an oxoindoline-containing drug, competitively binds to the ATP binding pocket of receptors such as VEGFR, FGFR, and PDGFR, thereby blocking intracellular signaling cascades involved in cell proliferation and migration.

Reporter Gene Assays

Reporter gene assays are a powerful tool to quantify the activity of specific transcription factors or signaling pathways. These assays typically involve a reporter gene (e.g., luciferase) whose expression is controlled by a specific DNA response element.

This methodology is widely used to screen for compounds that modulate a particular pathway. For example, dual-luciferase reporter assays are frequently employed to measure the transcriptional activity of factors like E2F, where changes in luciferase activity reflect the modulation of the RB/E2F pathway. While specific data for This compound in such assays is not available, this technique is highly applicable for studying the effects of novel oxoindoline derivatives on various signaling pathways. The sensitivity and reproducibility of luciferase-based assays make them ideal for high-throughput screening and mechanistic studies.

Biochemical Assays for Elucidating Enzyme Reaction Mechanisms

To understand the mechanism of action of a compound like this compound, a variety of biochemical assays would be necessary. These assays are fundamental in determining if the compound interacts with specific enzymes and how it might modulate their activity. This could involve, for example, inhibition assays to see if the compound blocks an enzyme's active site, or kinetic studies to understand the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Data Table for Enzyme Inhibition:

| Enzyme Target | IC50 (µM) for this compound | Type of Inhibition |

| No Data Available | No Data Available | No Data Available |

| No Data Available | No Data Available | No Data Available |

This table illustrates the type of data that would be generated from biochemical assays, but no such data currently exists for this compound.

Advanced Imaging Techniques for Cellular Phenotypic Profiling (e.g., Cell Painting)

Advanced imaging techniques, such as the Cell Painting assay, are powerful tools for understanding a compound's effects on cells in an unbiased manner. nih.gov This high-content screening method uses a cocktail of fluorescent dyes to label different cellular compartments, allowing for the quantitative analysis of hundreds of morphological features. nih.gov By comparing the phenotypic profile of cells treated with an unknown compound to a reference database of compounds with known mechanisms of action, researchers can form hypotheses about the unknown's biological activity. nih.govnih.gov

The application of Cell Painting to this compound would involve treating a relevant cell line with the compound and acquiring detailed images of the cellular response. drugtargetreview.comnih.gov Analysis of these images would generate a "phenotypic fingerprint" that could suggest its mechanism of action. nih.gov

Hypothetical Data Table for Cellular Phenotypic Profiling:

| Cellular Feature | Change Observed with this compound | Implied Biological Process |

| No Data Available | No Data Available | No Data Available |

| No Data Available | No Data Available | No Data Available |

This table represents the kind of insights that could be gained from a Cell Painting experiment, for which there is no published data for this compound.

Elucidation of Binding Sites and Molecular Specificity

Identifying the direct molecular target of a compound is crucial for understanding its mechanism of action. Techniques such as affinity chromatography, photo-affinity labeling, or computational docking studies are often employed to elucidate binding sites. These methods can reveal the specific protein or other macromolecule that this compound interacts with and the precise location of this interaction. This information is fundamental for understanding the compound's specificity and potential off-target effects.

Hypothetical Data Table for Target Binding Affinity:

| Potential Protein Target | Binding Affinity (Kd) of this compound | Experimental Method |

| No Data Available | No Data Available | No Data Available |

| No Data Available | No Data Available | No Data Available |

This table is an example of the data that would be generated from binding studies, which have not been reported for this compound.

Advanced Chemical Applications of 1 Methyl 2 Oxoindoline 7 Carbonitrile and Its Derivatives

Utility as Key Building Blocks in Complex Organic Synthesis

The 1-Methyl-2-oxoindoline-7-carbonitrile framework is a versatile building block in the synthesis of more complex molecular architectures, including pharmaceutically active compounds and natural products. The oxindole (B195798) core itself is a "privileged scaffold" in medicinal chemistry, and the specific substituents of this derivative offer multiple reaction sites for further chemical transformations.

The N-methylation of the oxindole nitrogen can influence the reactivity and solubility of the compound, a feature that is often exploited in multi-step synthetic sequences. For instance, N-benzyl oxindole esters have been synthesized to compare their biological activity with their N-unsubstituted counterparts. nih.gov The synthesis of N-protected indolaldehydes is also a common strategy in the preparation of more complex indole (B1671886) derivatives. researchgate.net

The presence of the nitrile group at the 7-position is particularly significant. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various other functional groups, providing a handle for diverse synthetic manipulations. A procedure for the synthesis of 7-cyano and 7-acetamido indoles from 7-formyl indole has been developed, highlighting the utility of the 7-cyano group as a synthetic intermediate. researchgate.net This process has been shown to be scalable, providing multigram quantities of the desired products. researchgate.net

Derivatives of this compound can be employed in various synthetic strategies. For example, the synthesis of indolo[6,7-a]pyrrolo[3,4-c]carbazoles, a class of cyclin D1/CDK4 inhibitors, has been achieved using 7-substituted indole acetamides and N-methyl (indol-7-yl)oxoacetates as key intermediates. researchgate.net This demonstrates the potential of 7-substituted N-methyl indoles in the construction of complex heterocyclic systems with important biological activities.

Table 1: Examples of Synthetic Transformations of Substituted Oxindoles

| Starting Material | Reagents and Conditions | Product | Application/Significance |

| 7-Formyl indole | Cyanocarbonation/Hydrogenation | 7-Cyano and 7-acetamido indoles | Scalable synthesis of 7-substituted indoles |

| Hydroxymethylene oxindole | Benzoyl chloride derivatives | N-unsubstituted oxindole esters | Evaluation of biological activity |

| N-protected indole-7-carboxaldehydes | Various | 7-Cyanomethylindoles and 7-acetamidomethylindoles | Intermediates for CDK inhibitors |

Applications in Materials Science and Polymer Chemistry

The unique electronic and photophysical properties of indole derivatives make them attractive candidates for applications in materials science and polymer chemistry. The incorporation of functionalized oxindole units, such as this compound, into polymer chains or as part of functional materials can impart desirable characteristics.

While specific research on the direct application of this compound in this area is limited, the broader class of indole and oxindole derivatives has shown promise. For instance, the synthesis of indigo (B80030) dyes from indole derivatives highlights the chromophoric nature of this heterocyclic system. researchgate.net This inherent property can be exploited in the development of new polymeric dyes or functional polymers with specific optical properties.

The nitrile group in this compound can also play a crucial role in materials applications. Cyano derivatives of other heterocyclic systems, such as 7-aminoquinoline, have been shown to be highly emissive in water, with potential applications in sensing. nih.gov The conjugation of such molecules can lead to materials with interesting photophysical properties. It is plausible that polymers functionalized with this compound could exhibit unique fluorescence or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as components in sensors.

Furthermore, the electrochemical functionalization of oxindoles opens up possibilities for creating novel materials. acs.org This method allows for the direct C-H functionalization of the oxindole core, enabling the introduction of various substituents and the formation of new C-O, C-C, or C-N bonds. acs.org Such modifications could be used to tune the electronic properties of the molecule and create precursors for conductive polymers or other advanced materials.

Development of Novel Chemical Reagents and Catalysts

The structural features of this compound and its derivatives make them potential candidates for the development of novel chemical reagents and catalysts. The oxindole scaffold can act as a ligand for metal catalysts, and the substituents can be modified to fine-tune the catalytic activity and selectivity.

While direct catalytic applications of this compound have not been extensively reported, the broader family of oxindole derivatives has been utilized in catalysis. For example, the development of chiral catalysts for asymmetric synthesis is an active area of research, and chiral oxindole-based ligands could be designed for this purpose. The stereocenter at the C-3 position of the oxindole ring is a key feature that can be exploited in asymmetric catalysis. nih.gov

The electrochemical functionalization of oxindoles, where the oxindole fragment can act as an electrophile, presents a novel approach to chemical synthesis. acs.org This "Umpolung" strategy allows for the formation of unsymmetrical 3,3-disubstituted oxindoles under mild conditions. acs.org This methodology could be harnessed to create novel reagents for organic synthesis.

Moreover, the development of organocatalysts based on the oxindole framework is another promising avenue. The ability of the oxindole nitrogen and carbonyl oxygen to participate in hydrogen bonding or other non-covalent interactions could be utilized in the design of catalysts for various organic transformations.

Contributions to Agrochemical Research and Development

Indole derivatives are known to exhibit a wide range of biological activities, including those relevant to agrochemical applications. researchgate.net The this compound scaffold, with its specific functional groups, can be considered a lead structure for the development of new herbicides, pesticides, and plant growth regulators.

The indole ring is a common feature in many natural and synthetic compounds with agrochemical properties. researchgate.net For example, indole-3-acetic acid is a well-known plant hormone. The structural similarity of this compound to such compounds suggests that it and its derivatives could interact with biological targets in plants, insects, or fungi.

The N-methyl group can enhance the lipophilicity of the molecule, which may improve its uptake and transport in biological systems. The nitrile group can also contribute to the biological activity, as many agrochemicals contain cyano moieties. The synthesis of various substituted indole compounds has shown that the introduction of different functional groups can significantly impact their antifungal activity. researchgate.net

While specific studies on the agrochemical properties of this compound are not widely available, the general importance of the oxindole scaffold in drug discovery and the known biological activities of related compounds provide a strong rationale for exploring its potential in this field.

Table 2: Biological Activities of Related Indole Derivatives

| Compound Class | Biological Activity | Potential Agrochemical Application |

| Substituted Indoles | Antifungal | Fungicides |

| Indole-3-acetic acid | Plant growth regulation | Plant growth regulators |

| N-methylated indole alkaloids | Various biological activities | Insecticides, Herbicides |

Role in Dye Chemistry and Pigment Development

The indole nucleus is the core structure of the ancient and well-known dye, indigo. researchgate.net This historical connection points to the potential of functionalized indole derivatives, including this compound, in the development of new dyes and pigments.

The color of indigo and its derivatives arises from the extended π-conjugated system of the indigoid chromophore. The substituents on the indole ring can significantly influence the color and properties of the resulting dye. The nitrile group in this compound is an electron-withdrawing group, which can modulate the electronic properties of the aromatic system and thus affect its absorption spectrum.

The synthesis of indigo dyes can be achieved through the oxidation of indole derivatives. researchgate.net Unspecific peroxygenases have been used to oxidize indole and its halogenated derivatives to produce indigoid dyes. researchgate.net This enzymatic approach offers a greener alternative to traditional chemical synthesis. It is conceivable that this compound could serve as a substrate for similar enzymatic or chemical oxidation reactions to produce novel dyes with unique colors and properties.

Furthermore, the development of fluorescent dyes based on the indole scaffold is an active area of research. As mentioned earlier, cyano derivatives of other heterocyclic systems have shown strong fluorescence. nih.gov By analogy, derivatives of this compound could be explored for their potential as fluorescent probes or as components in fluorescent materials.

Challenges and Future Directions in the Research of 1 Methyl 2 Oxoindoline 7 Carbonitrile

Advancements in Sustainable and Efficient Synthetic Methodologies

Traditional batch synthesis methods, while foundational, often face limitations regarding scalability, safety, and environmental impact. The development of greener and more efficient synthetic strategies is a paramount challenge. The application of modern techniques to the synthesis of 1-Methyl-2-oxoindoline-7-carbonitrile could address these issues, leading to safer, faster, and more sustainable production.

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages over conventional batch processing. europa.euresearchgate.net Its superior heat and mass transfer capabilities allow for precise control over reaction parameters, which is crucial for managing highly exothermic or rapid reactions safely. europa.euresearchgate.net This enhanced control can lead to higher yields, improved purity, and better reproducibility. researchgate.net

For the synthesis of this compound, a multi-step process could be consolidated into a streamlined, automated flow system. nih.gov This would minimize manual handling of intermediates and allow for the safe use of reactive reagents that might be hazardous on a large batch scale. nih.gov The future could see the development of a fully integrated flow process, from starting materials to the final product, significantly boosting productivity. nih.gov

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Intermediate

| Parameter | Conventional Batch Synthesis | Proposed Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | 8 - 12 hours | 10 - 30 minutes (residence time) nih.gov |

| Temperature | 80 - 100 °C (with potential for hot spots) | 120 - 150 °C (with precise control) researchgate.net |

| Yield | 65 - 75% | >90% |

| Safety | Risk of thermal runaway with exothermic steps | Enhanced safety due to small reactor volume europa.eu |

| Scalability | Complex and non-linear | Linear (operating for longer periods) |

Mechanochemistry utilizes mechanical force—such as grinding, milling, or shearing—to induce chemical reactions, often in the absence of bulk solvents. researchgate.netscielo.br This solvent-free or low-solvent approach aligns with the principles of green chemistry by drastically reducing chemical waste. scielo.br Ball milling and twin-screw extrusion are common techniques that can promote reactions between solid-state reagents. researchgate.net

The application of mechanochemistry to the synthesis of this compound or its precursors could offer a sustainable alternative to solution-phase methods. rsc.org For instance, cyclization or condensation steps could potentially be achieved by milling the necessary reactants, possibly with a catalytic amount of a solid acid or base. This would not only be environmentally beneficial but could also lead to the discovery of new polymorphic forms or reactivity patterns not accessible in solution. researchgate.net Research in this area would focus on optimizing milling parameters (frequency, time, ball-to-sample ratio) to maximize yield and purity. rsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for forging complex chemical bonds under mild conditions. acs.org This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, enabling a wide range of transformations that are often difficult to achieve with traditional thermal methods. acs.org

The oxindole (B195798) core is amenable to various C-H functionalization reactions. Future research could leverage photoredox catalysis to install diverse functional groups onto the this compound scaffold. For example, a dual-catalytic approach combining a photoredox catalyst with a transition metal catalyst could enable direct arylation or alkylation at specific positions, providing rapid access to a library of novel derivatives for biological screening. acs.org This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis